molecular formula C16H27N3OS B6975426 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole

2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole

Cat. No.: B6975426
M. Wt: 309.5 g/mol
InChI Key: DKVZGVPREHPDTE-UHFFFAOYSA-N
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Description

2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole is a synthetic organic compound characterized by a thiadiazole ring substituted with a cyclopentyloxypiperidine moiety and an isopropyl group

Properties

IUPAC Name

2-[(4-cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS/c1-12(2)16-18-17-15(21-16)11-19-9-7-14(8-10-19)20-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVZGVPREHPDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)CN2CCC(CC2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the piperidine nitrogen with cyclopentyl halides under basic conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through condensation reactions, often facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can target the thiadiazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
  • 2-[(4-Ethoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
  • 2-[(4-Butoxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole may exhibit unique properties due to the presence of the cyclopentyloxy group. This structural feature can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and stability.

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